molecular formula C11H15N5O2 B2445240 1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034508-87-5

1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2445240
CAS No.: 2034508-87-5
M. Wt: 249.274
InChI Key: MJTGXFDWGOHYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the isoxazole ring: The starting material, 3-methylisoxazole, is synthesized through a cyclization reaction involving appropriate precursors.

    Alkylation: The isoxazole ring is then alkylated with a suitable alkylating agent to introduce the propyl group.

    Triazole formation: The alkylated isoxazole is subjected to a cycloaddition reaction with an azide to form the 1,2,3-triazole ring.

    Carboxamide formation: Finally, the triazole derivative is reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biology: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound is investigated for its potential use in industrial

Properties

IUPAC Name

1-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-8-6-9(18-14-8)4-3-5-12-11(17)10-7-16(2)15-13-10/h6-7H,3-5H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTGXFDWGOHYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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